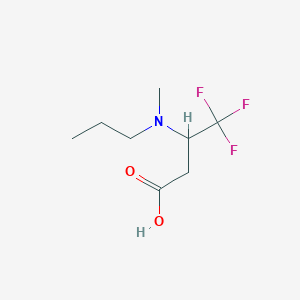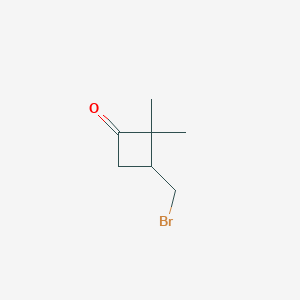![molecular formula C5H2ClN3O B13630532 7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
7-Chlorooxazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorooxazolo[4,5-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the chlorine atom at the 7-position enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-Chlorooxazolo[4,5-d]pyrimidine involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides. This reaction typically uses reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar dehydrative cyclization methods. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorooxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, often in the presence of triethylamine and heating in dioxane.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Substitution Products: Various substituted oxazolo[4,5-d]pyrimidines are formed depending on the nucleophile used.
Oxidation and Reduction Products: These reactions yield oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
7-Chlorooxazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor modulation.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to inhibit specific molecular targets
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chlorooxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another compound with a fused oxazole and pyrimidine ring system, but with different substitution patterns.
Pyrazolo[4,3-d]pyrimidine: A similar heterocyclic compound with a fused pyrazole and pyrimidine ring system.
Pyrido[2,3-d6,5-d’]dipyrimidinone: A more complex heterocyclic compound with additional fused rings.
Uniqueness: 7-Chlorooxazolo[4,5-d]pyrimidine is unique due to the presence of the chlorine atom at the 7-position, which enhances its reactivity and potential biological activity. This makes it a valuable compound in drug design and development .
Properties
Molecular Formula |
C5H2ClN3O |
|---|---|
Molecular Weight |
155.54 g/mol |
IUPAC Name |
7-chloro-[1,3]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H2ClN3O/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H |
InChI Key |
ZZAJPIAAFRSWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)


![1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)








![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
